molecular formula C21H23N3O6 B12096262 Methyl2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside6-benzoate

Methyl2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside6-benzoate

Cat. No.: B12096262
M. Wt: 413.4 g/mol
InChI Key: QOEXLISGNMTLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate involves its interaction with specific molecular targets and pathways. The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biological molecules . The compound’s effects are mediated through its incorporation into glycans and subsequent interactions with glycan-binding proteins .

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

(5-azido-3-hydroxy-6-methoxy-4-phenylmethoxyoxan-2-yl)methyl benzoate

InChI

InChI=1S/C21H23N3O6/c1-27-21-17(23-24-22)19(28-12-14-8-4-2-5-9-14)18(25)16(30-21)13-29-20(26)15-10-6-3-7-11-15/h2-11,16-19,21,25H,12-13H2,1H3

InChI Key

QOEXLISGNMTLDE-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OCC3=CC=CC=C3)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.